molecular formula C7H5F3LiNO2S B2733099 Lithium(1+)ion4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate CAS No. 2241140-92-9

Lithium(1+)ion4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate

Cat. No.: B2733099
CAS No.: 2241140-92-9
M. Wt: 231.12
InChI Key: LCMSYOWGFMAXDT-UHFFFAOYSA-M
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Description

Lithium(1+)ion4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate is a chemical compound with the molecular formula C7H5F3LiNO2S and a molecular weight of 231.12 g/mol . This compound is known for its unique structural features, which include a trifluoromethyl group and a pyridine ring, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)ion4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate typically involves the reaction of 4-methyl-6-(trifluoromethyl)pyridine-3-sulfinic acid with lithium hydroxide or lithium carbonate under controlled conditions . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)ion4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted pyridine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Lithium(1+)ion4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Lithium(1+)ion4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The pyridine ring plays a crucial role in the compound’s ability to interact with biological molecules, influencing various pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+)ion4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate is unique due to its specific structural features, including the position of the methyl and trifluoromethyl groups on the pyridine ring. These structural differences influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

lithium;4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S.Li/c1-4-2-6(7(8,9)10)11-3-5(4)14(12)13;/h2-3H,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMSYOWGFMAXDT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC(=NC=C1S(=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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